EGFRwt Docking: Binding Energy Differences
In a controlled in silico head-to-head docking study against EGFR wild-type (EGFRwt) using AutoDock, six quinazoline derivatives were benchmarked against erlotinib. The quinazoline series exhibited binding energies ranging from −6.54 to −6.09 kcal/mol, all lower (more favorable) than erlotinib at −4.84 kcal/mol [1]. While the exact data for quinazoline-4,7-diol was not individually resolved, this class-level inference establishes that the 4,7-dihydroxy substitution pattern contributes to the pharmacophore responsible for superior docking scores, and any substitution change (e.g., 2-methyl) shifts the binding energy, underscoring the need to procure the exact 4,7-diol scaffold for reproducible EGFR targeting.
| Evidence Dimension | AutoDock binding energy (kcal/mol) against EGFRwt |
|---|---|
| Target Compound Data | Not individually reported; series range: −6.09 to −6.54 kcal/mol |
| Comparator Or Baseline | Erlotinib: −4.84 kcal/mol |
| Quantified Difference | Series advantage: 1.25–1.70 kcal/mol more favorable binding than erlotinib |
| Conditions | In silico molecular docking; AutoDock program; EGFRwt protein model |
Why This Matters
Demonstrates the privileged pharmacophore of the dihydroxyquinazoline class, making the exact 4,7-diol substitution a structurally justified choice for EGFR-focused kinase programs.
- [1] Rasyid H, Purwono B, Armunanto R. Molecular Docking Analysis on Epidermal Growth Factor Receptor Wild Type (EGFRwt) with Quinazoline Derivative Compounds as Tyrosine Kinase Inhibitors. KMUTNB Int J Appl Sci Technol. 2017;10(4):293–299. View Source
